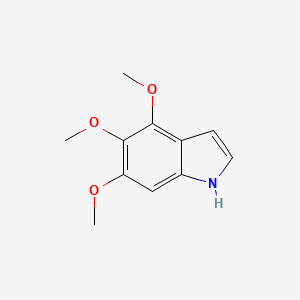

4,5,6-Trimethoxy-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6-trimethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-13-9-6-8-7(4-5-12-8)10(14-2)11(9)15-3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWFSPKNRALFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=CNC2=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534681 | |

| Record name | 4,5,6-Trimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30448-04-5 | |

| Record name | 4,5,6-Trimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,5,6-Trimethoxy-1H-indole: An Examination of its Purported Natural Occurrence and a Technical Guide to Related Indole Alkaloids of Griffonia simplicifolia

Abstract

This technical guide addresses the reported natural occurrence of 4,5,6-Trimethoxy-1H-indole, a methoxylated indole derivative of interest to researchers in drug development. A comprehensive review of scientific literature reveals no primary evidence to support its isolation from a natural source, including the oft-cited Griffonia simplicifolia. In light of these findings, this document provides a detailed phytochemical profile of the confirmed indole alkaloids present in Griffonia simplicifolia seeds, a plant renowned for its high concentration of 5-hydroxytryptophan (5-HTP). This guide is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols for the isolation and characterization of related natural compounds, and a conceptual workflow for the phytochemical analysis of indole alkaloids.

Introduction: The Elusive Natural Provenance of this compound

This compound is a synthetic indole derivative that has been investigated for its potential biological activities. While some commercial chemical suppliers have anecdotally mentioned its presence in the seeds of Griffonia simplicifolia, a thorough and systematic search of peer-reviewed scientific literature, including extensive phytochemical analyses of this plant, fails to corroborate this claim. Detailed studies on the chemical composition of Griffonia simplicifolia have identified a rich array of indole alkaloids, with 5-hydroxytryptophan (5-HTP) being the most prominent, but do not report the presence of this compound[1][2][3][4]. Therefore, based on current scientific evidence, this compound should be considered a synthetic compound.

For researchers interested in naturally occurring indole alkaloids with potential therapeutic applications, Griffonia simplicifolia remains a valuable source of other structurally related compounds. The following sections provide a detailed overview of the confirmed indole alkaloids from this plant.

Phytochemical Profile of Griffonia simplicifolia Seeds

The seeds of Griffonia simplicifolia are a well-established natural source of various nitrogen-containing compounds, predominantly indole alkaloids. The primary and most abundant of these is 5-hydroxytryptophan (5-HTP), a direct precursor to the neurotransmitter serotonin. Comprehensive analytical studies have identified and quantified several other minor alkaloids.

Data Presentation

The following table summarizes the quantitative data for the major nitrogen-containing compounds isolated from the seeds of Griffonia simplicifolia.

| Compound | Molecular Weight ( g/mol ) | Concentration (mg/g dry wt.) | Relative Percentage (%) | Reference |

| 5-Hydroxy-L-tryptophan (5-HTP) | 220.23 | 156.48 ± 8.32 | 86.48 | [1] |

| Hyrtioerectine B | 367.43 | ~7.0 | Not Reported | [1][4] |

| 3-Carboxy-6-hydroxy-β-carboline | 228.20 | ~3.0 | Not Reported | [1] |

| 5-Hydroxytryptamine (Serotonin) | 176.22 | 1.15 ± 0.066 | 0.64 | [1] |

| 5-Hydroxy-3-(2-hydroxyethyl)indole | 177.20 | 0.27 ± 0.006 | 0.15 | [1] |

| 1H-Indole-3-carboxylic acid | 161.16 | 0.08 ± 0.006 | 0.04 | [1] |

| Griffonine | Not Reported | Minor | Not Reported | [1][5] |

| Hyrtiosulawesine | Not Reported | Minor | Not Reported | [1] |

Experimental Protocols

This section details the methodologies cited for the extraction, isolation, and characterization of indole alkaloids from Griffonia simplicifolia seeds, providing a practical guide for researchers.

Extraction of Nitrogen-Containing Compounds

A common method for the extraction of indole alkaloids from Griffonia simplicifolia seeds involves a single-step extraction followed by analysis.

Protocol:

-

Sample Preparation: Freeze-dry the seeds of Griffonia simplicifolia and grind them into a fine powder.

-

Extraction: Sonicate 100 mg of the seed powder in 10 mL of 80% methanol containing 0.1% formic acid for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the resulting suspension at 10,000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm nylon filter into an HPLC vial for analysis[3].

High-Performance Liquid Chromatography (HPLC) Analysis

The separation and quantification of indole alkaloids are typically achieved using reverse-phase HPLC coupled with a diode-array detector (DAD) and an electrospray ionization mass spectrometer (ESI-MS/MS).

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 2.7 µm particle size).

-

Mobile Phase: A gradient elution using two solvents:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute compounds with increasing hydrophobicity.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 5 µL.

-

Detection: DAD detection at multiple wavelengths (e.g., 220, 280 nm) and ESI-MS/MS in positive ion mode for identification and structural elucidation[3].

Visualization of Experimental Workflow

The following diagram illustrates a conceptual workflow for the phytochemical analysis of indole alkaloids from a plant source like Griffonia simplicifolia.

Conclusion

While this compound is a compound of interest for its potential bioactivities, there is no credible scientific evidence to support its natural occurrence. Researchers seeking naturally sourced indole alkaloids may find Griffonia simplicifolia to be a valuable source of 5-HTP and other minor indole derivatives. The protocols and data presented in this guide offer a foundation for the exploration and analysis of these and other related natural products. It is crucial for the scientific community to rely on peer-reviewed literature for the verification of the natural provenance of chemical compounds.

References

- 1. Chemical Characterization and DNA Fingerprinting of Griffonia simplicifolia Baill - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity and Metabolomics of Griffonia simplicifolia Seeds Extracted with Different Methodologies [mdpi.com]

- 3. Biological Activity and Metabolomics of Griffonia simplicifolia Seeds Extracted with Different Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Characterization and DNA Fingerprinting of Griffonia simplicifolia Baill - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4,5,6-Trimethoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4,5,6-Trimethoxy-1H-indole, a molecule of interest in medicinal chemistry and natural product synthesis. Due to the limited availability of published, consolidated spectroscopic data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related indole derivatives and general principles of spectroscopy. Furthermore, detailed experimental protocols for acquiring this data are provided, along with a generalized workflow for the spectroscopic analysis of a newly synthesized compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound (C₁₁H₁₃NO₃, Molecular Weight: 207.23 g/mol ). These predictions are derived from known data for methoxy-substituted indoles and fundamental spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | N-H |

| ~7.20 | t | 1H | H-2 |

| ~6.85 | s | 1H | H-7 |

| ~6.50 | t | 1H | H-3 |

| ~3.90 | s | 3H | C4-OCH₃ |

| ~3.85 | s | 3H | C5-OCH₃ |

| ~3.80 | s | 3H | C6-OCH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145-155 | C-4, C-5, C-6 |

| ~135 | C-7a |

| ~125 | C-2 |

| ~120 | C-3a |

| ~102 | C-3 |

| ~95 | C-7 |

| ~56-61 | OCH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1610, 1500, 1460 | Medium-Strong | Aromatic C=C Bending |

| ~1280-1200 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1050 | Strong | Aryl-O Stretch (Symmetric) |

| ~850-750 | Strong | C-H Out-of-plane Bending |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 207 | [M]⁺ (Molecular Ion) |

| 192 | [M - CH₃]⁺ |

| 177 | [M - 2CH₃]⁺ or [M - CH₂O]⁺ |

| 162 | [M - 3CH₃]⁺ or [M - CH₃ - CH₂O]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are presented below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[1] Ensure the solvent is free of particulate matter.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the solvent peak or the internal standard.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the prepared sample (ATR or KBr pellet) in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty instrument (or with a blank KBr pellet).

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (typically at a concentration of ~1 mg/mL).

-

For direct infusion, the solution can be introduced into the ion source via a syringe pump.

-

For analysis coupled with chromatography (e.g., GC-MS or LC-MS), the sample is injected into the chromatograph.

-

-

Data Acquisition (Electron Ionization - EI for GC-MS):

-

The sample is vaporized and introduced into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

-

Data Acquisition (Electrospray Ionization - ESI for LC-MS):

-

The sample solution is passed through a heated capillary to which a high voltage is applied, creating a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

The ions are then guided into the mass analyzer for separation and detection.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound such as this compound.

References

An In-depth Technical Guide on the Chemical Properties and Stability of 4,5,6-Trimethoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6-Trimethoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug development. Its unique chemical structure, featuring three methoxy groups on the benzene ring of the indole core, imparts distinct properties that influence its biological activity and stability. This technical guide provides a comprehensive overview of the chemical properties, stability, synthesis, and analytical characterization of this compound, along with insights into its potential biological signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are crucial for its handling, formulation, and interpretation of biological data. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | The tri-substituted methoxy groups are suggested to enhance its solubility compared to simpler indoles.[1] Specific solubility data in water, ethanol, and DMSO is not readily available in the literature. | |

| pKa | Not available | |

| Appearance | Not specified in available literature |

Stability and Storage

The stability of this compound is a critical consideration for its use in research and development. The presence of the electron-rich indole nucleus and the methoxy groups can influence its susceptibility to degradation.

General Stability: Indole compounds, in general, can be sensitive to light and air, leading to oxidation and discoloration. The methoxy groups on the benzene ring of this compound may be susceptible to oxidation, potentially forming corresponding aldehydes or ketones under specific conditions.[1]

Storage Conditions: To ensure the integrity of the compound, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, temperatures of -20°C are advisable.

Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be derived from general methods for indole synthesis, such as the Leimgruber-Batcho indole synthesis. This method involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.

Hypothetical Synthesis Workflow:

Caption: Hypothetical Leimgruber-Batcho synthesis of this compound.

Detailed Steps (Hypothetical):

-

Nitration: 3,4,5-Trimethoxytoluene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the ortho position to the methyl group, yielding 2-Nitro-3,4,5-trimethoxytoluene.

-

Enamine Formation: The resulting nitrotoluene is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate, β-Dimethylamino-2-nitro-3,4,5-trimethoxystyrene.

-

Reductive Cyclization: The enamine is subsequently reduced and cyclized to form the final product, this compound. Common reducing agents for this step include catalytic hydrogenation (H₂ over Palladium on carbon) or iron in acetic acid.

Analytical Characterization

Accurate characterization of this compound is essential to confirm its identity and purity. The following are proposed analytical methods based on standard techniques for indole derivatives.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for the purity assessment and quantification of this compound.

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound. While specific spectral data is not available in the searched literature, predicted chemical shifts can provide a reference.

-

¹H NMR: Aromatic protons on the indole ring are expected to appear in the range of 6.5-7.5 ppm. The protons of the three methoxy groups would likely appear as singlets between 3.8 and 4.0 ppm. The N-H proton of the indole ring would be a broad singlet, typically downfield.

-

¹³C NMR: The carbon atoms of the indole ring would resonate in the aromatic region (100-140 ppm). The methoxy carbons would appear around 55-60 ppm.

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₃NO₃), the expected molecular ion peak [M]⁺ would be at m/z 207.0895.

Potential Biological Signaling Pathways

This compound has been suggested to exhibit biological activities, including acetylcholinesterase inhibition and modulation of serotonin receptors.[1]

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. Indole derivatives can act as AChE inhibitors by binding to the active site of the enzyme.

Caption: Mechanism of Acetylcholinesterase Inhibition.

Serotonin Receptor Modulation

Serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter that mediates a wide range of physiological functions by binding to its receptors. There are several subtypes of serotonin receptors, most of which are G-protein coupled receptors (GPCRs). The interaction of a ligand, such as an indole derivative, with a serotonin receptor can initiate a downstream signaling cascade.

For example, if this compound acts as an agonist at a Gs-coupled serotonin receptor, it would lead to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Caption: Gs-coupled Serotonin Receptor Signaling Pathway.

Conversely, if it interacts with a Gi-coupled receptor, it would inhibit adenylyl cyclase and decrease cAMP levels. Interaction with a Gq-coupled receptor would activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

Conclusion

This compound is a compound with interesting potential for drug discovery. This guide has summarized its known chemical properties and provided hypothetical, yet plausible, experimental protocols for its synthesis and analysis. Further experimental validation is required to determine its precise physical properties and to fully elucidate its biological mechanisms of action. The provided diagrams of potential signaling pathways offer a starting point for investigating its effects on acetylcholinesterase and serotonin receptors. As research progresses, a more detailed understanding of this molecule will undoubtedly emerge, paving the way for its potential therapeutic applications.

References

The Biological Activity of 4,5,6-Trimethoxy-1H-indole: A Technical Guide for Researchers

An In-depth Examination of a Promising Heterocyclic Scaffold

Introduction

Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic substitution on the indole ring can significantly modulate its pharmacological profile. This technical guide focuses on the biological activities of a specific derivative, 4,5,6-Trimethoxy-1H-indole, providing researchers, scientists, and drug development professionals with a comprehensive overview of its known and potential therapeutic applications. While direct and extensive research on this specific molecule is emerging, this document compiles available data on its and closely related analogues' activities, detailed experimental protocols, and insights into its potential mechanisms of action to guide future research and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 30448-04-5 | [1] |

Synthesis

The synthesis of this compound and its derivatives can be achieved through various organic chemistry routes. A common strategy involves the modification of a pre-existing indole scaffold or the construction of the indole ring from acyclic precursors.

Synthesis of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives

A representative synthesis for a related class of compounds, 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, involves a multi-step process.[2][3]

Experimental Protocol:

-

Suzuki–Miyaura Cross-Coupling: A 6-substituted indole boronic acid is coupled with 5-iodo-1,2,3-trimethoxybenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., 1,4-Dioxane and water). The reaction is typically heated to around 80°C overnight.[2][4]

-

Ullmann-type N-arylation: The resulting crude biaryl intermediate is then subjected to an N-arylation reaction to construct the N1-substituted indole scaffold. This is achieved by reacting the intermediate with an appropriate aryl halide in the presence of a copper catalyst (e.g., CuI) and a base (e.g., Cs₂CO₃) in a high-boiling solvent like DMF at elevated temperatures (e.g., 150°C) for several hours.[2][3]

-

Purification: The final product is purified using standard techniques such as extraction and flash column chromatography.[2][3]

-

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]

Synthesis workflow for indole derivatives.

Biological Activities and Potential Therapeutic Applications

Derivatives of trimethoxy-indole have demonstrated a range of biological activities, suggesting the therapeutic potential of this scaffold. The primary activities reported include anticancer, antimicrobial, and enzyme inhibition.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of indole derivatives, particularly those with a trimethoxyphenyl substitution. The primary mechanism of action appears to be the inhibition of tubulin polymerization, a critical process for cell division.[2][5]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in mitosis.[2] Many successful anticancer drugs target microtubule dynamics, either by stabilizing or destabilizing them. Certain indole derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[2][6]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

4,5,6-Trimethoxy-1H-indole: A Core Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,5,6-Trimethoxy-1H-indole is a polysubstituted indole derivative that has garnered significant interest in the field of organic synthesis, particularly in the development of pharmaceuticals and bioactive natural products. The strategic placement of three methoxy groups on the benzene ring of the indole nucleus significantly influences its electronic properties, rendering it a versatile precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, offering detailed experimental protocols and data to support its use in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its identification, purification, and manipulation in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| CAS Number | 30448-04-5 | [1] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | Estimated δ (ppm): 8.10 (br s, 1H, NH), 7.15 (t, J = 2.8 Hz, 1H, H-2), 6.85 (s, 1H, H-7), 6.50 (dd, J = 2.8, 1.8 Hz, 1H, H-3), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | Estimated δ (ppm): 152.0 (C-5), 148.0 (C-4), 138.0 (C-6), 132.0 (C-7a), 123.0 (C-2), 115.0 (C-3a), 102.0 (C-3), 95.0 (C-7), 61.0 (OCH₃), 56.5 (OCH₃), 56.0 (OCH₃) |

| IR (KBr, cm⁻¹) | Estimated ν (cm⁻¹): 3400 (N-H stretch), 2950-2850 (C-H stretch), 1620, 1580, 1480 (C=C aromatic stretch), 1250-1050 (C-O stretch) |

| Mass Spectrometry (EI) | m/z (%): 207 (M⁺, 100), 192 ([M-CH₃]⁺), 164 ([M-CH₃-CO]⁺) |

Note: The provided NMR and IR data are estimated based on spectral data of closely related trimethoxyindole derivatives due to the lack of publicly available, detailed spectra for this compound itself.

Synthesis of this compound

The Leimgruber-Batcho indole synthesis is a highly efficient and widely applicable method for the preparation of substituted indoles, and it represents a robust strategy for the synthesis of this compound.[2][3][4][5] The synthesis starts from the corresponding o-nitrotoluene derivative.

Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Synthesis of 1,2,3-Trimethoxy-4-methyl-5-nitrobenzene

The starting material, 1,2,3-trimethoxy-4-methyl-5-nitrobenzene, can be prepared from commercially available 3,4,5-trimethoxytoluene through nitration.

-

Materials: 3,4,5-trimethoxytoluene, nitric acid, sulfuric acid, acetic anhydride.

-

Procedure:

-

To a stirred solution of 3,4,5-trimethoxytoluene (1 equivalent) in acetic anhydride at 0 °C, slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and sulfuric acid (0.5 equivalents).

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1,2,3-trimethoxy-4-methyl-5-nitrobenzene.

-

-

Expected Yield: 70-80%.

Step 2: Synthesis of this compound

This step involves the condensation of the o-nitrotoluene derivative with a formamide acetal to form an enamine, followed by reductive cyclization.[2][3][4][5]

-

Materials: 1,2,3-trimethoxy-4-methyl-5-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), pyrrolidine, palladium on carbon (10% Pd/C), hydrazine hydrate, methanol, ethyl acetate.

-

Procedure:

-

A mixture of 1,2,3-trimethoxy-4-methyl-5-nitrobenzene (1 equivalent), N,N-dimethylformamide dimethyl acetal (2 equivalents), and pyrrolidine (2 equivalents) in methanol is heated at reflux for 4-6 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to give the crude enamine.

-

The crude enamine is dissolved in a mixture of ethyl acetate and methanol.

-

10% Pd/C (5 mol%) is added to the solution.

-

Hydrazine hydrate (5 equivalents) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

-

-

Expected Yield: 60-75%.

Caption: Leimgruber-Batcho synthesis of this compound.

This compound as a Precursor in Organic Synthesis

The electron-rich nature of the this compound ring system makes it a valuable precursor for various synthetic transformations, particularly electrophilic substitution reactions at the C3 position.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds, including indoles.[6] This reaction provides a straightforward route to this compound-3-carbaldehyde, a key intermediate for further functionalization.

-

Materials: this compound, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydroxide, ethyl acetate.

-

Procedure:

-

To a stirred solution of DMF (3 equivalents) at 0 °C, slowly add POCl₃ (1.2 equivalents).

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of this compound (1 equivalent) in DMF dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound-3-carbaldehyde.

-

-

Expected Yield: 80-90%.

References

- 1. Buy this compound | 30448-04-5 [smolecule.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. synarchive.com [synarchive.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

The Antioxidant Potential of Trimethoxy-Substituted Indoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their antioxidant properties are of particular importance in the context of mitigating oxidative stress, a key pathological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This technical guide provides an in-depth exploration of the antioxidant properties of trimethoxy-substituted indoles, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While a comprehensive quantitative dataset for a wide range of trimethoxy-substituted indoles remains an area of active research, this guide synthesizes the available information to provide a valuable resource for professionals in the field.

Data Presentation: Antioxidant Activity of Substituted Indoles

The antioxidant capacity of indole derivatives is influenced by the nature and position of substituents on the indole ring. Methoxy groups, being electron-donating, are known to enhance antioxidant activity. However, specific quantitative data for a broad range of trimethoxy-substituted indoles is limited in the readily available scientific literature. The following table summarizes representative data for some substituted indoles to illustrate the range of activities observed in common antioxidant assays. It is crucial to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

| Compound/Extract | Assay | IC50 Value/Activity | Reference |

| 5-methoxyindole analogue | DPPH | 166.40 µg/mL | [1] |

| 2-(4-aminophenyl)-6-fluoro-1H-indole | DPPH | 80% inhibition at 1mM | [2] |

| 2-(4-aminophenyl)-6-fluoro-1H-indole | Superoxide Scavenging | 81% inhibition at 1mM | [2] |

| Melatonin (Standard) | DPPH | 98% inhibition at 1mM | [2] |

| Melatonin (Standard) | Superoxide Scavenging | 75% inhibition at 1mM | [2] |

| Tryptophan | HOCl Scavenging | 3.50 ± 0.4 µM | [3] |

| Tryptamine | HOCl Scavenging | 6.00 ± 0.60 µM | [3] |

| N-prenyl tryptophan | HOCl Scavenging | 4.13 ± 0.17 µM | [3] |

| Ascorbic Acid (Standard) | DPPH | 129.64 µg/mL | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and validation of findings in the laboratory setting.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compounds (trimethoxy-substituted indoles)

-

Standard antioxidant (e.g., Ascorbic Acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Preparation of Sample and Standard Solutions: Prepare stock solutions of the test compounds and a standard antioxidant in a suitable solvent. From these stock solutions, prepare a series of dilutions to determine the IC50 value.

-

Assay:

-

To each well of a 96-well microplate, add a specific volume of the sample or standard solution at different concentrations.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control well containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH Radical Scavenging Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compounds

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Sample and Standard Solutions: Prepare serial dilutions of the test compounds and a standard antioxidant.

-

Assay:

-

Add a small volume of the sample or standard solution to each well of a 96-well microplate.

-

Add the diluted ABTS•+ solution to each well.

-

Include a control well with solvent and the ABTS•+ solution.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging is calculated as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

ABTS Radical Cation Scavenging Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compounds

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Sample and Standard Solutions: Prepare dilutions of the test compounds and a standard.

-

Assay:

-

Add a small volume of the sample or standard solution to each well of a 96-well microplate.

-

Add the FRAP reagent to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

FRAP Assay Workflow

Signaling Pathways Modulated by Antioxidant Indoles

The antioxidant effects of indole derivatives are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular response to oxidative stress. Two key pathways are the Nrf2-Keap1 pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the antioxidant defense system. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, including certain indole derivatives, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their transcription and a coordinated cellular defense against oxidative damage.

Nrf2-Keap1 Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways are a group of signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of several MAPK pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. While activation of these pathways can sometimes lead to apoptosis, they are also involved in the cellular stress response. Antioxidant compounds, by reducing the levels of reactive oxygen species (ROS), can modulate the activity of these pathways, thereby influencing cell fate in response to oxidative stress.

MAPK Signaling Pathway

Conclusion

Trimethoxy-substituted indoles hold promise as a class of antioxidant compounds with potential therapeutic applications. Their antioxidant activity is attributed to both direct radical scavenging and the modulation of key cellular signaling pathways such as the Nrf2-Keap1 and MAPK pathways. While this guide provides a foundational understanding of their antioxidant properties and the methodologies for their evaluation, a clear need exists for more extensive quantitative structure-activity relationship (SAR) studies on a wider range of trimethoxy-substituted indole derivatives. Such studies will be instrumental in the rational design and development of novel and potent antioxidant agents for the prevention and treatment of oxidative stress-related diseases. Further research in this area is highly encouraged to fully elucidate the therapeutic potential of this fascinating class of molecules.

References

An In-depth Technical Guide to the Anti-inflammatory Potential of 4,5,6-Trimethoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the potential anti-inflammatory properties of 4,5,6-Trimethoxy-1H-indole. As of the latest literature review, specific experimental data on the anti-inflammatory activity of this particular compound is not publicly available. Therefore, this guide outlines the theoretical framework, potential mechanisms of action based on related compounds, and detailed experimental protocols that can be employed to investigate its anti-inflammatory potential. The quantitative data presented herein is illustrative and should be treated as a hypothetical example of expected outcomes.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of drug discovery.

Indole derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anti-inflammatory effects.[1] The substitution pattern on the indole ring plays a critical role in modulating this activity. The presence of methoxy groups on aromatic rings has been associated with anti-inflammatory properties in various chemical scaffolds, potentially through the modulation of key inflammatory pathways.[2] this compound, a methoxylated indole derivative, is a compound of interest for its potential as a novel anti-inflammatory agent.[1] This guide provides a comprehensive overview of the rationale for investigating its anti-inflammatory potential and the methodologies to achieve this.

Potential Mechanisms of Action

Based on the known anti-inflammatory mechanisms of structurally related indole and trimethoxy-substituted aromatic compounds, this compound may exert its effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary inflammatory cascade often studied is that induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[3]

Inhibition of Pro-inflammatory Mediators

The overproduction of pro-inflammatory mediators is a hallmark of inflammation. Key targets for anti-inflammatory drugs include:

-

Nitric Oxide (NO): Produced by inducible nitric oxide synthase (iNOS), high levels of NO are pro-inflammatory and contribute to tissue damage.[4]

-

Prostaglandins: Synthesized by cyclooxygenase-2 (COX-2), prostaglandins are key mediators of pain, fever, and inflammation.[5]

-

Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal cytokines that orchestrate the inflammatory response.[6]

Modulation of Key Signaling Pathways

The expression of iNOS, COX-2, and pro-inflammatory cytokines is regulated by upstream signaling pathways. Potential targets for this compound include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: This transcription factor is a master regulator of the inflammatory response.[3][7] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[7]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[8][9][10]

Below is a diagram illustrating the potential points of intervention for an anti-inflammatory compound within the LPS-induced inflammatory signaling pathways.

Data Presentation: Hypothetical In Vitro Anti-inflammatory Activity

The following tables present a hypothetical summary of quantitative data that could be obtained from in vitro experiments. These tables are designed for easy comparison of the compound's effects at various concentrations.

Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) |

| Control | - | 100 ± 5.2 | 5.1 ± 1.2 |

| LPS (1 µg/mL) | - | 98 ± 4.5 | 100 |

| Compound + LPS | 1 | 97 ± 3.8 | 85.3 ± 6.4 |

| Compound + LPS | 5 | 96 ± 4.1 | 62.1 ± 5.9 |

| Compound + LPS | 10 | 95 ± 5.0 | 40.7 ± 4.8 |

| Compound + LPS | 25 | 93 ± 4.7 | 21.5 ± 3.3 |

| Dexamethasone + LPS | 1 | 99 ± 3.9 | 15.2 ± 2.5 |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | - | 25 ± 8 | 15 ± 5 |

| LPS (1 µg/mL) | - | 3500 ± 210 | 1800 ± 150 |

| Compound + LPS | 10 | 1850 ± 150 | 950 ± 80 |

| Compound + LPS | 25 | 980 ± 95 | 420 ± 55 |

| Dexamethasone + LPS | 1 | 450 ± 50 | 210 ± 30 |

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | iNOS Expression (Relative to LPS Control) | COX-2 Expression (Relative to LPS Control) |

| Control | - | 0.05 ± 0.01 | 0.08 ± 0.02 |

| LPS (1 µg/mL) | - | 1.00 | 1.00 |

| Compound + LPS | 10 | 0.55 ± 0.06 | 0.62 ± 0.07 |

| Compound + LPS | 25 | 0.28 ± 0.04 | 0.35 ± 0.05 |

| Dexamethasone + LPS | 1 | 0.12 ± 0.03 | 0.18 ± 0.04 |

Experimental Protocols

A systematic evaluation of the anti-inflammatory potential of this compound can be conducted using a series of in vitro and in vivo assays. The murine macrophage cell line RAW 264.7 is a well-established model for these studies.[11]

Cell Culture

The RAW 264.7 murine macrophage cell line (ATCC TIB-71) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[12][13] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[12][13] For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, and 6-well for protein and RNA extraction) and allowed to adhere overnight.[14][15]

Cell Viability Assay (MTT Assay)

To determine the non-toxic concentration range of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.[14]

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[14]

-

Treat the cells with various concentrations of the compound (e.g., 1-100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).[14]

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Nitric Oxide (NO) Production Assay

The anti-inflammatory effect on NO production is measured using the Griess reagent, which detects nitrite, a stable product of NO.[15][16]

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well.[14]

-

Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.[14]

-

Collect 100 µL of the culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[16]

-

Incubate for 10 minutes at room temperature.[16]

-

Measure the absorbance at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17][18]

-

Seed RAW 264.7 cells and treat them with the compound and LPS as described for the NO assay.

-

After 24 hours of incubation, collect the culture supernatants and centrifuge to remove cell debris.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[19][20]

-

Briefly, supernatants are added to antibody-pre-coated plates, followed by the addition of a detection antibody and a substrate for color development.[19]

-

The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.[19]

Western Blot Analysis for iNOS and COX-2 Expression

Western blotting is used to determine the effect of the compound on the protein expression levels of iNOS and COX-2.[5][21][22]

-

Seed RAW 264.7 cells in 6-well plates. After treatment with the compound and LPS for 18-24 hours, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.[21][23]

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[23]

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[23]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[23]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Real-Time PCR (RT-PCR) for Gene Expression Analysis

RT-PCR is used to measure the mRNA expression levels of Nos2 (encoding iNOS), Ptgs2 (encoding COX-2), Tnf, and Il6.[24][25]

-

Following cell treatment as in the Western blot protocol, extract total RNA from the cells using a suitable kit (e.g., TRIzol reagent).[25]

-

Assess the RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform real-time PCR using a qPCR system with SYBR Green master mix and specific primers for the target genes and a housekeeping gene (e.g., Gapdh).

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[25]

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[25]

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

Should in vitro results be promising, the anti-inflammatory activity can be confirmed in an in vivo model, such as the carrageenan-induced paw edema model in rats or mice.[26][27][28][29]

-

Administer this compound or a vehicle control to the animals via an appropriate route (e.g., oral gavage).

-

After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of one hind paw.[27]

-

Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[27]

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the compound-treated group to the vehicle-treated group.

Conclusion

While direct evidence for the anti-inflammatory activity of this compound is currently lacking in the scientific literature, its chemical structure, featuring both an indole nucleus and methoxy substituents, provides a strong rationale for its investigation as a potential anti-inflammatory agent. The experimental protocols detailed in this guide offer a comprehensive framework for systematically evaluating its efficacy, from initial in vitro screening to potential in vivo validation. The elucidation of its effects on key inflammatory mediators and signaling pathways, such as NF-κB and MAPKs, will be crucial in determining its therapeutic potential. This technical guide serves as a foundational resource for researchers aiming to explore the anti-inflammatory properties of this and other novel indole derivatives.

References

- 1. Buy this compound | 30448-04-5 [smolecule.com]

- 2. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipopolysaccharide induces neuroglia activation and NF-κB activation in cerebral cortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Mitogen-Activated Protein Kinase Pathway: A Critical Regulator in Tumor-associated Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. atcc.org [atcc.org]

- 13. elabscience.com [elabscience.com]

- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Macrophage interleukin-6 and tumour necrosis factor-α are induced by coronavirus fixation to Toll-like receptor 2/heparan sulphate receptors but not carcinoembryonic cell adhesion antigen 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. mdpi.com [mdpi.com]

- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 29. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Cytotoxic Effects of Trimethoxy-Substituted Indole Derivatives on Cancer Cell Lines: A Technical Overview

Disclaimer: This technical guide addresses the cytotoxic effects of various trimethoxy-substituted indole derivatives on cancer cell lines. Direct research on the specific compound 4,5,6-Trimethoxy-1H-indole was not found in the reviewed literature. The following data pertains to structurally related indole compounds with trimethoxy substitutions, which have demonstrated significant anticancer activities.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse biological activities.[1] Among these, indole derivatives with trimethoxy substitutions have emerged as a promising class of anticancer agents. These compounds often target fundamental cellular processes involved in cancer progression, such as microtubule dynamics and cell signaling pathways, leading to cell cycle arrest and apoptosis.[2][3][4] This guide provides a comprehensive overview of the cytotoxic effects, experimental protocols, and mechanisms of action of several potent trimethoxy-indole derivatives.

Quantitative Data on Cytotoxic Activity

The cytotoxic potential of various trimethoxy-substituted indole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.

Table 1: Cytotoxicity (IC50, µM) of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives [2][5]

| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HeLa (Cervical) | A375 (Melanoma) | B16-F10 (Melanoma) |

| 3g | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 |

Table 2: Cytotoxicity (IC50, µM) of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one Derivatives [3]

| Compound | HeLa (Cervical) | HT29 (Colon) | MCF-7 (Breast) | HL-60 (Leukemia) |

| 9e | 0.37 | 0.16 | 0.17 | 18 |

Mechanism of Action: Targeting Microtubule Dynamics and Inducing Apoptosis

A significant mechanism of action for several potent trimethoxy-indole derivatives is the inhibition of tubulin polymerization.[2][5] By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference leads to a cascade of cellular events culminating in apoptosis.

Signaling Pathway for Tubulin Polymerization Inhibition and Apoptosis Induction

The following diagram illustrates the proposed signaling pathway initiated by a trimethoxy-indole derivative (Compound 3g ) that acts as a tubulin polymerization inhibitor.

Caption: Proposed mechanism of action for a tubulin-targeting trimethoxy-indole derivative.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6]

Workflow for MTT Assay

Caption: Standard workflow for assessing cell viability using the MTT assay.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, is a key outcome of effective anticancer therapies. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptotic cells by flow cytometry.[2]

Principle of Annexin V-FITC/PI Apoptosis Assay

Caption: Relationship between cell state and staining pattern in Annexin V/PI assay.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[2]

Experimental Workflow for Tubulin Polymerization Assay

Caption: Procedure for assessing a compound's effect on tubulin polymerization.

Conclusion

While direct data on this compound is currently unavailable in the public domain, the broader class of trimethoxy-substituted indole derivatives demonstrates significant potential as anticancer agents. Compounds such as the 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles and 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-ones exhibit potent cytotoxic effects against a range of cancer cell lines.[2][3][5] Their primary mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][5] The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this promising class of compounds for cancer therapy. Further research is warranted to synthesize and evaluate the cytotoxic potential of this compound to determine its place within this important family of anticancer molecules.

References

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4,5,6-Trimethoxy-1H-indole: A Technical Guide to Preliminary Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of 4,5,6-Trimethoxy-1H-indole. Due to the limited publicly available quantitative data on this specific molecule, this document focuses on its postulated biological targets based on the activities of structurally related indole compounds. The primary putative mechanisms of action include modulation of serotonin receptors and inhibition of acetylcholinesterase. This guide furnishes detailed experimental protocols for key in vitro assays essential for elucidating the pharmacological profile of this compound. Furthermore, it presents visualizations of the potential signaling pathways and a general experimental workflow to guide future research endeavors.

Introduction

This compound is a naturally occurring indole alkaloid that has also been synthesized for research purposes. The indole scaffold is a well-established pharmacophore present in numerous biologically active compounds, including neurotransmitters and therapeutic agents. The presence of three methoxy groups on the benzene ring of the indole nucleus suggests that this compound may interact with various biological targets, leading to a range of pharmacological effects. Preliminary research and the pharmacology of analogous compounds indicate potential antioxidant, anti-inflammatory, analgesic, antimicrobial, and neuroactive properties. The exploration of its precise mechanism of action is crucial for understanding its therapeutic potential and for the development of novel drug candidates.

This guide serves as a foundational resource for researchers initiating studies on this compound, providing both a summary of the current understanding and a practical framework for further investigation.

Postulated Biological Targets and Mechanisms of Action

Based on the chemical structure of this compound and the known activities of similar methoxyindole compounds, two primary mechanisms of action are postulated:

Serotonin Receptor Modulation

The indole core is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Methoxyindoles are known to interact with various serotonin receptor subtypes. These receptors are G-protein coupled receptors (GPCRs) that mediate a wide array of physiological and psychological processes. Depending on the subtype and the G-protein they couple to (Gαs, Gαi/o, or Gαq/11), activation can lead to diverse downstream signaling cascades.

-

Gαs-coupled 5-HT receptors (e.g., 5-HT4, 5-HT6, 5-HT7): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1]

-

Gαi/o-coupled 5-HT receptors (e.g., 5-HT1A, 5-HT1B): Activation of these receptors inhibits adenylyl cyclase, resulting in decreased cAMP levels. They can also modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2][3]

-

Gαq/11-coupled 5-HT receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C): Activation of these receptors stimulates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of Protein Kinase C (PKC).[4][5]

Acetylcholinesterase Inhibition

Some indole derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This is a key therapeutic strategy for conditions such as Alzheimer's disease.[2] The mechanism of AChE involves a catalytic triad (Ser-His-Glu) in its active site that hydrolyzes acetylcholine into choline and acetate.[6][7]

Illustrative Quantitative Data for Related Compounds

Disclaimer: The data in Tables 1 and 2 are for structurally related compounds and should not be considered representative of this compound's activity. These are provided for illustrative purposes only, to indicate the potential range of affinities and potencies that might be observed for this class of compounds.

Table 1: Illustrative Serotonin Receptor Binding Affinities (Ki) for Methoxyindole Analogs

| Compound/Analog | Receptor Subtype | K | Reference Compound |

| 5-Methoxy-N,N-dimethyltryptamine | 5-HT | 15 | Serotonin |

| 5-Methoxy-N,N-dimethyltryptamine | 5-HT | 60 | Serotonin |

| 5-Methoxy-N,N-dimethyltryptamine | 5-HT | 100 | Serotonin |

| 5-Methoxytryptophol | Melatonin MT1 | 25 | Melatonin |

Note: Data is compiled from various public pharmacological databases and is intended for comparative purposes only.

Table 2: Illustrative Acetylcholinesterase Inhibitory Potency (IC50) for Indole Derivatives

| Compound/Analog | Enzyme Source | IC | Reference Inhibitor |

| Indole Derivative A | Electrophorus electricus AChE | 5.2 | Donepezil |

| Indole Derivative B | Human recombinant AChE | 12.8 | Galantamine |

| 3,4-Dimethoxy-N-benzyl-piperidine | Human recombinant AChE | 0.85 | Rivastigmine |

Note: Data is compiled from various medicinal chemistry publications and is intended for comparative purposes only.

Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro assays are required. The following protocols provide detailed methodologies for key experiments.

Radioligand Competition Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.

Materials:

-

Cell membranes expressing the human serotonin receptor subtype of interest (e.g., 5-HT

1A, 5-HT2A, 5-HT6). -

A suitable radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT

1A, [³H]Ketanserin for 5-HT2A, [³H]LSD for 5-HT6). -

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM Serotonin).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding control, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of radioligand, 50 µL of each dilution of this compound, and 100 µL of membrane preparation.

-

-

The final concentration of the radioligand should be approximately its K

dvalue. -

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC

50value using non-linear regression analysis. -

Calculate the K

ivalue using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.

-

GPCR Functional Assay (cAMP Measurement)

Objective: To determine if this compound acts as an agonist or antagonist at Gαs- or Gαi/o-coupled serotonin receptors by measuring changes in intracellular cAMP levels.

Materials:

-

HEK-293 or CHO cells stably expressing the serotonin receptor of interest.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

Forskolin (for Gαi/o-coupled receptor assays).

-

A known agonist for the receptor (for antagonist mode).

-

This compound stock solution.

-

384-well white opaque microplates.

-

Plate reader compatible with the chosen assay kit.

Procedure (Agonist Mode for Gαs-coupled receptor):

-

Seed the cells in a 384-well plate and grow to confluence.

-

On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes at room temperature.

-

Add serial dilutions of this compound to the wells.

-

Incubate for 30-60 minutes at room temperature.

-

Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the compound and determine the EC

50and Emaxvalues using non-linear regression.

Procedure (Antagonist Mode for Gαi/o-coupled receptor):

-

Seed and prepare cells as described above.

-

Add serial dilutions of this compound and incubate for 15-30 minutes.

-

Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and a known agonist at its EC

80concentration. -

Incubate for 30-60 minutes.

-

Lyse the cells and measure cAMP levels.

-

Data Analysis: Plot the inhibition of the forskolin-stimulated cAMP production against the log concentration of the compound to determine the IC

50value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 value of this compound for acetylcholinesterase.

Materials:

-